molecular formula C24H24N6O B2706188 2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide CAS No. 1421528-15-5

2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide

Cat. No.: B2706188
CAS No.: 1421528-15-5
M. Wt: 412.497
InChI Key: LPLIKVKAAYEIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with a molecular formula of C24H24N6O. It belongs to the class of organic compounds known as indoles . Indoles are aromatic heterocyclic compounds containing a benzene ring fused to a pyrrole ring .


Synthesis Analysis

The synthesis of similar compounds often involves the coupling of two different molecules. For example, a compound with a similar structure was synthesized by reacting tryptamine and ibuprofen using N, N’-dicyclohexylcarbodiimide as a dehydrating reagent . The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR, UV, IR, and mass spectrometry . These techniques provide information about the arrangement of atoms in the molecule and the types of chemical bonds present.

Scientific Research Applications

Synthesis and Radiolabeling for PET Imaging

The synthesis and radiolabeling of derivatives similar to 2-(1H-Indol-3-yl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide have been explored for their potential in positron emission tomography (PET) imaging. For instance, radioligands targeting the translocator protein (18 kDa) for PET imaging have been developed, indicating the compound's utility in neuroimaging and the study of neuroinflammatory conditions (Dollé et al., 2008).

Antimicrobial Activity

Compounds structurally related to this compound have shown significant antimicrobial activities. Research into novel heterocycles incorporating antipyrine moieties has identified promising antimicrobial agents, highlighting the potential of such compounds in addressing resistant microbial infections (Bondock et al., 2008).

Anti-Inflammatory and Analgesic Properties

Research has also investigated the anti-inflammatory and analgesic properties of similar compounds. For example, derivatives have been synthesized and shown to exhibit notable anti-inflammatory and analgesic activities, underscoring their potential in developing new therapeutic agents for managing pain and inflammation (Nayak et al., 2014).

Molecular Docking and Drug Design

The application of compounds akin to this compound in drug design has been explored through molecular docking studies. Such research provides insights into the interaction between these compounds and biological targets, facilitating the design of drugs with improved efficacy and specificity for various diseases (Al-Ostoot et al., 2020).

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O/c31-23(14-18-15-25-22-9-5-4-8-21(18)22)28-19-16-26-24(27-17-19)30-12-10-29(11-13-30)20-6-2-1-3-7-20/h1-9,15-17,25H,10-14H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLIKVKAAYEIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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